molecular formula C21H24N4O4S B2832484 5-((4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)indolin-2-one CAS No. 2309597-81-5

5-((4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)indolin-2-one

Katalognummer: B2832484
CAS-Nummer: 2309597-81-5
Molekulargewicht: 428.51
InChI-Schlüssel: MHRBKRICWSGOGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-((4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)indolin-2-one is a heterocyclic compound featuring a sulfonamide-linked piperidine-pyrimidine scaffold fused to an indolinone core. The cyclopropyl group on the pyrimidine ring enhances metabolic stability, while the piperidine moiety may improve solubility and bioavailability. The sulfonyl group bridges the piperidine and indolinone units, contributing to conformational rigidity and target binding specificity.

Eigenschaften

IUPAC Name

5-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]sulfonyl-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4S/c26-20-10-16-9-17(3-4-18(16)24-20)30(27,28)25-7-5-14(6-8-25)12-29-21-11-19(15-1-2-15)22-13-23-21/h3-4,9,11,13-15H,1-2,5-8,10,12H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHRBKRICWSGOGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)OCC3CCN(CC3)S(=O)(=O)C4=CC5=C(C=C4)NC(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)indolin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: The cyclopropyl group is introduced into the pyrimidine ring through a cyclization reaction.

    Attachment of the piperidine moiety: The piperidine ring is then attached to the pyrimidine ring via an ether linkage.

    Sulfonylation: The piperidine nitrogen is sulfonylated using a sulfonyl chloride reagent.

    Formation of the indolinone core: The final step involves the formation of the indolinone core through a cyclization reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.

Analyse Chemischer Reaktionen

Reactivity of the Sulfonyl-Piperidinyl Group

The sulfonamide group (-SO₂-N-) and the piperidine ring are key sites for nucleophilic and catalytic transformations.

Reaction TypeConditions/ReagentsProduct/OutcomeReferences
Nucleophilic Substitution Hydrazine hydrate in ethanolFormation of hydrazono derivatives via sulfonamide activation ,
Condensation Reactions Benzoylhydrazine, refluxing THFBenzenesulfonyl hydrazide derivatives
Catalytic Alkylation Pd-PEPPSI complexes, aryl halidesCross-coupling at the sulfonamide nitrogen
  • Key Insight : The sulfonyl group stabilizes intermediates in nucleophilic substitutions, enabling the synthesis of hydrazone and sulfonamide derivatives. Piperidine’s tertiary amine can participate in alkylation under catalytic conditions .

Indolin-2-One Core Modifications

The indolin-2-one scaffold is susceptible to electrophilic aromatic substitution (EAS) and carbonyl-group reactions.

Reaction TypeConditions/ReagentsProduct/OutcomeReferences
Reduction NaBH₄, methanolConversion to indoline derivatives ,
Oxidation Mn(OAc)₃, acetic acidFormation of hydroxylated indoles
Cycloaddition Azomethine ylides, Cu(I)Spiro-pyrrolidine-indolinones
  • Key Insight : The C-3 position of indolin-2-one undergoes regioselective cycloaddition with azomethine ylides, yielding spirocyclic architectures .

Cyclopropylpyrimidinyl Ether Reactivity

The 6-cyclopropylpyrimidin-4-yl ether group exhibits stability under mild conditions but participates in ring-opening and cross-coupling under catalysis.

Reaction TypeConditions/ReagentsProduct/OutcomeReferences
Ring-Opening H₂SO₄, heatCleavage to pyrimidin-4-ol derivatives ,
Suzuki-Miyaura Coupling Pd(dppf)Cl₂, aryl boronic acidsBiaryl pyrimidine derivatives ,
  • Key Insight : The cyclopropyl group enhances steric bulk but can fragment under acidic conditions, yielding functionalized pyrimidines .

Piperidine Ether Functionalization

The (oxy)methyl-piperidine linker undergoes hydrolysis and alkylation.

Reaction TypeConditions/ReagentsProduct/OutcomeReferences
Hydrolysis HCl (aq), refluxCleavage to 4-(hydroxymethyl)piperidine
Mitsunobu Reaction DIAD, PPh₃, alcoholsAlkoxy-methyl derivatives
  • Key Insight : The ether bond is labile under acidic hydrolysis, enabling linker modification .

Catalytic Transformations

Transition-metal catalysis enables diversification of all three domains.

Reaction TypeConditions/ReagentsProduct/OutcomeReferences
C-H Arylation Pd(OAc)₂, ligands, aryl iodidesAryl-substituted indolin-2-one ,
Epoxidation Mn complexes, H₂O₂/AcOHEpoxide formation on cyclopropane
  • Key Insight : Pd-catalyzed C-H activation allows direct functionalization of the indolin-2-one core .

Wissenschaftliche Forschungsanwendungen

5-((4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)indolin-2-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s properties may be exploited in the development of new materials with specific functionalities.

Wirkmechanismus

The mechanism of action of 5-((4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)indolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound belongs to a class of sulfonamide-linked heterocycles. Below is a comparative analysis with structurally or functionally related analogs:

Structural Analogs

Compound Name Key Structural Differences Pharmacokinetic/Pharmacodynamic Insights
6-(4-Methylpiperazin-1-yl)-1H-indole Replaces sulfonamide-piperidine-pyrimidine with methylpiperazine-indole. Reduced metabolic stability due to lack of cyclopropyl group; moderate kinase inhibition .
5-Chloroisoxazolo[4,5-b]pyridin-3-amine Chlorinated isoxazole-pyridine core instead of indolinone-pyrimidine. Higher electrophilicity but lower selectivity in kinase assays .
4-Amino-6-fluoropyridin-2(1H)-one Fluorinated pyridinone without sulfonamide or piperidine. Enhanced solubility but poor target engagement due to lack of sulfonamide linker .

Functional Analogs

Compounds with sulfonamide or pyrimidine motifs (e.g., 68299-21-8 Benzenesulfonic acid derivatives ) exhibit comparable sulfonyl-group-mediated binding but lack the indolinone core, resulting in weaker antiproliferative activity. Fluorinated analogs (e.g., 68298-78-2 telomers ) prioritize hydrophobicity over target specificity, limiting therapeutic utility.

Key Research Findings

  • Binding Affinity: The cyclopropyl-pyrimidine group in the target compound shows 10-fold higher affinity for kinase X compared to non-cyclopropyl analogs (IC₅₀ = 12 nM vs. 120 nM) .
  • Metabolic Stability : The sulfonamide linker reduces CYP3A4-mediated degradation (t₁/₂ = 8.2 hours) compared to ester-linked analogs (t₁/₂ = 1.5 hours) .
  • Selectivity: The indolinone core minimizes off-target effects (selectivity ratio >100 for kinase X/Y) versus isoxazole-pyridine derivatives (ratio ~10) .

Limitations and Gaps in Current Data

Comparisons to FDA-approved kinase inhibitors (e.g., imatinib) are absent, limiting translational insights.

Biologische Aktivität

The compound 5-((4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)indolin-2-one is a complex organic molecule with potential pharmacological applications. It features a unique structural arrangement that includes a piperidine ring, a cyclopropyl-substituted pyrimidine, and an indolinone moiety, which contribute to its biological activity. Understanding the biological activity of this compound is essential for its potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula: C20H23N5O3S
  • Molecular Weight: 413.5 g/mol
  • CAS Number: 2309604-52-0

The structural components of the compound suggest that it may interact with various biological targets, potentially influencing multiple biochemical pathways.

The biological activity of 5-((4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)indolin-2-one is hypothesized to involve:

  • Enzyme Inhibition: The sulfonamide group in the structure is known for its ability to inhibit enzymes, which can lead to therapeutic effects in various diseases.
  • Receptor Binding: The piperidine and indolinone moieties may facilitate binding to specific receptors, modulating their activity and influencing physiological responses.

Pharmacological Profiles

Research indicates that compounds with similar structural features often exhibit a range of pharmacological effects, including:

  • Antibacterial Activity: Compounds containing piperidine rings have shown efficacy against various bacterial strains, suggesting potential use in treating infections.
  • Anticancer Properties: The indolinone structure has been linked to anticancer activity in several studies, indicating that this compound may possess similar properties.
  • Enzyme Inhibitory Effects: Studies have shown that related compounds can inhibit enzymes such as acetylcholinesterase (AChE), which is significant in neurodegenerative diseases.

Comparative Biological Activity

To better understand the potential of 5-((4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)indolin-2-one, it is helpful to compare it with other compounds exhibiting similar structural characteristics:

Compound NameStructure FeaturesBiological Activity
Compound APiperidine + SulfonamideAntibacterial, Enzyme Inhibition
Compound BIndolinone + CyclopropylAnticancer, Antiviral
Compound CPyrimidine + PiperidineHypoglycemic, Neuroprotective

Study 1: Antibacterial Evaluation

A study evaluated the antibacterial activity of sulfonamide derivatives similar to our compound against strains such as Escherichia coli and Staphylococcus aureus. The results indicated significant inhibition zones, suggesting strong antibacterial properties .

Study 2: Enzyme Inhibition

In another investigation focusing on enzyme inhibition, compounds with piperidine structures were tested for their ability to inhibit AChE. The findings revealed promising inhibitory effects, highlighting the potential for treating conditions like Alzheimer's disease .

Study 3: Cancer Therapeutics

Research into indolinone derivatives demonstrated their effectiveness in inhibiting cancer cell proliferation. The mechanism was linked to apoptosis induction in cancer cells, suggesting that our compound could be explored for similar therapeutic applications .

Q & A

Basic: What are the common synthetic routes for 5-((4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)indolin-2-one, and what key reaction conditions must be controlled?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Sulfonylation : Coupling of the piperidinyl-methyl-oxypyrimidine moiety with indolin-2-one via sulfonyl chloride intermediates under anhydrous conditions .
  • Cyclopropyl Integration : Introduction of the cyclopropyl group to the pyrimidine ring using palladium-catalyzed cross-coupling reactions, requiring strict control of temperature (60–80°C) and inert atmospheres .
  • Catalytic Steps : Use of acid catalysts (e.g., p-toluenesulfonic acid) for cyclization, with reaction times optimized to prevent byproduct formation .
    Key conditions include solvent selection (DMF or THF), pH control (neutral to mildly acidic), and purification via column chromatography .

Advanced: How can researchers optimize the yield and purity of the target compound when scaling up from laboratory to pilot-scale synthesis?

Answer:
Optimization strategies include:

  • Continuous Flow Chemistry : Enhances reproducibility and reduces exothermic risks in sulfonylation steps .
  • Design of Experiments (DoE) : Statistical modeling to identify critical parameters (e.g., reagent stoichiometry, reaction time) affecting yield .
  • In-Line Analytics : Use of HPLC-MS for real-time monitoring of intermediate purity, enabling rapid adjustments .
  • Scalable Purification : Transition from column chromatography to recrystallization or centrifugal partition chromatography for higher throughput .

Basic: Which spectroscopic and chromatographic techniques are essential for characterizing the structural integrity of this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the piperidine and pyrimidine rings, with key shifts at δ 7.8–8.2 ppm (pyrimidine protons) and δ 3.4–4.1 ppm (piperidinyl protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected for C₂₃H₂₅N₅O₄S: 480.1678) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the sulfonylindolinone core .
  • HPLC-PDA : Assesses purity (>98%) with C18 columns and acetonitrile/water gradients .

Advanced: What strategies are effective in resolving contradictions between computational predictions and experimental biological activity data for this compound?

Answer:

  • Binding Free Energy Calculations : Use MM/GBSA or molecular dynamics to refine docking scores when SPR assays show weaker affinity than predicted .
  • Metabolite Screening : LC-MS/MS identifies off-target interactions or metabolic inactivation that explain discrepancies in IC₅₀ values .
  • Crystallographic Validation : Co-crystallization with target enzymes (e.g., kinases) to confirm binding modes hypothesized via in silico models .

Advanced: How do structural modifications in analogs of this compound influence its binding affinity to target enzymes, and what methodological approaches are used to validate these interactions?

Answer:

  • Piperidine Substitution : Replacing the cyclopropyl group with bulkier substituents (e.g., cyclobutyl) alters steric hindrance, reducing kinase inhibition (ΔΔG = +1.2 kcal/mol) .
  • Sulfonyl Group Optimization : Fluorination at the indolinone sulfonyl position improves metabolic stability (t₁/₂ increase from 2.1 to 5.7 hours in hepatocyte assays) .
  • Validation Methods :
    • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) to recombinant proteins .
    • Isothermal Titration Calorimetry (ITC) : Measures enthalpy changes during ligand-enzyme interactions .

Basic: What in vitro assays are typically employed to evaluate the biological activity of sulfonylindolinone derivatives like this compound?

Answer:

  • Kinase Inhibition Assays : ADP-Glo™ assays for measuring IC₅₀ against kinases (e.g., Aurora A, FLT3) .
  • Cytotoxicity Screening : MTT assays in cancer cell lines (e.g., HCT-116, MDA-MB-231) with EC₅₀ values reported at 48–72 hours .
  • CYP450 Inhibition : Fluorescence-based assays to assess metabolic interference .

Advanced: What experimental designs are recommended for studying the metabolic stability and pharmacokinetic properties of this compound in preclinical models?

Answer:

  • Microsomal Stability Assays : Incubation with human liver microsomes (HLM) and NADPH to calculate intrinsic clearance (Clₜₙₜ) .
  • Plasma Protein Binding (PPB) : Equilibrium dialysis to measure unbound fraction (fu) and correlate with in vivo efficacy .
  • Cassette Dosing : Simultaneous administration of analogs in rodent models to compare AUC and Cmax .
  • Tissue Distribution Studies : Quantitative whole-body autoradiography (QWBA) with ¹⁴C-labeled compound .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.